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Cat. No.: B1602897 Get Quote

Abstract
(3-(Chloromethyl)phenyl)methanol (CAS No: 175464-51-4) is a bifunctional aromatic compound with significant potential as a building block in

pharmaceutical synthesis and materials science. Its reactivity is dictated by the presence of both a primary alcohol and a benzylic chloride,

making precise structural confirmation paramount for its application in complex synthetic pathways. This guide provides an in-depth analysis of

the expected spectroscopic signature of (3-(Chloromethyl)phenyl)methanol, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H

and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). In the absence of a complete, publicly available experimental dataset for this

specific molecule, this document synthesizes data from structurally analogous compounds and foundational spectroscopic principles to present

a reliable, predictive guide for researchers.

Molecular Structure and Properties
(3-(Chloromethyl)phenyl)methanol is a disubstituted benzene derivative. The relative positions of the hydroxymethyl and chloromethyl groups

at the meta-position (1,3) are critical to its spectroscopic and chemical identity.

Property Value Source

Molecular Formula C₈H₉ClO

Molecular Weight 156.61 g/mol

Exact Mass 156.034193 Da

CAS Number 175464-51-4

digraph "molecule" {

graph [layout=neato, overlap=false, splines=true, maxiter=5000];

node [shape=plaintext, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];

edge [color="#5F6368"];

// Atom nodes

C1 [label="C"];

C2 [label="C"];

C3 [label="C"];

C4 [label="C"];

C5 [label="C"];

C6 [label="C"];

C7 [label="CH₂", fontcolor="#34A853"];

O1 [label="OH", fontcolor="#EA4335"];

C8 [label="CH₂", fontcolor="#34A853"];

Cl1 [label="Cl", fontcolor="#FBBC05"];
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// Aromatic ring bonds

C1 -- C2;

C2 -- C3;

C3 -- C4;

C4 -- C5;

C5 -- C6;

C6 -- C1;

// Substituent bonds

C1 -- C7;

C7 -- O1;

C3 -- C8;

C8 -- Cl1;

// Annotate positions

pos1 [label="1"];

pos3 [label="3"];

C1 -- pos1 [style=invis];

C3 -- pos3 [style=invis];

}

Figure 1: Chemical structure of (3-(Chloromethyl)phenyl)methanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of organic molecules. The predicted spectra are based on

data from analogous compounds such as 3-chlorobenzyl alcohol and 3-methylbenzyl alcohol.[1][2][3][4]

Experimental Protocol: NMR Data Acquisition
Sample Preparation: Dissolve approximately 10-20 mg of (3-(Chloromethyl)phenyl)methanol in 0.6-0.7 mL of deuterated chloroform

(CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

Instrumentation: Acquire spectra on a 400 MHz or 500 MHz NMR spectrometer.[4]

¹H NMR Acquisition: Obtain the proton spectrum using a standard pulse program. Typical parameters include a spectral width of 12-16 ppm, a

relaxation delay of 1-2 seconds, and 16-32 scans.

¹³C NMR Acquisition: Obtain the carbon spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-220 ppm) and a

larger number of scans (e.g., 1024 or more) are required to achieve a good signal-to-noise ratio.

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)
The proton NMR spectrum is expected to show distinct signals for the two methylene groups, the alcohol proton, and the four aromatic protons.
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Predicted Chemical
Shift (δ, ppm)

Multiplicity Integration Assignment
Rationale and
Comparative Insights

~7.35 s 1H Ar-H (H2)

The proton between the two

substituents is expected to

be a singlet.

~7.30 m 3H Ar-H (H4, H5, H6)

The remaining aromatic

protons will form a complex

multiplet. Based on 3-

chlorobenzyl alcohol data.

[4]

~4.70 s 2H -CH₂OH

The chemical shift is

influenced by the

electronegative oxygen.

Similar to benzyl alcohol (δ

≈ 4.6 ppm).[4][5]

~4.60 s 2H -CH₂Cl

The benzylic protons

adjacent to chlorine are

deshielded.

~1.9-2.5 br s 1H -OH

The alcohol proton is a

broad singlet and its

position is concentration-

dependent. Can exchange

with D₂O.

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)
The proton-decoupled ¹³C NMR spectrum should display eight unique carbon signals.

Predicted Chemical Shift (δ, ppm) Assignment Rationale and Comparative Insights

~142 C3 (Ar-C)

Quaternary carbon attached to the -CH₂Cl

group. Shift is based on data for 3-chlorobenzyl

alcohol (δ ≈ 142.85 ppm).[4]

~140 C1 (Ar-C)

Quaternary carbon attached to the -CH₂OH

group. Shift is based on data for 3-methylbenzyl

alcohol (δ ≈ 141.0 ppm).[3]

~134 C5 (Ar-C)
Aromatic CH carbon. Shift is based on data for

3-chlorobenzyl alcohol (δ ≈ 134.42 ppm).[4]

~129 C6 (Ar-C) Aromatic CH carbon.

~128 C4 (Ar-C) Aromatic CH carbon.

~126 C2 (Ar-C) Aromatic CH carbon.

~64.5 -CH₂OH
The benzylic alcohol carbon. Based on 3-

chlorobenzyl alcohol (δ ≈ 64.42 ppm).[4]

~46.0 -CH₂Cl
The benzylic chloride carbon, significantly

influenced by the electronegative chlorine atom.

Infrared (IR) Spectroscopy
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IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum is predicted based on characteristic absorption

frequencies for alcohols, aromatic compounds, and alkyl halides.[6][7][8]

Experimental Protocol: IR Data Acquisition
Sample Preparation: A spectrum can be obtained from a neat thin film of the liquid sample between two sodium chloride (NaCl) or potassium

bromide (KBr) plates.

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

Acquisition: Scan the sample over the mid-infrared range (typically 4000 to 400 cm⁻¹). Perform a background scan first, which is then

automatically subtracted from the sample spectrum.

Predicted IR Absorption Bands
Predicted Wavenumber (cm⁻¹) Vibration Type Functional Group

Rationale and Comparative
Insights

3400-3200 (broad, strong) O-H stretch Alcohol (-OH)

The broadness is due to

intermolecular hydrogen bonding, a

hallmark of alcohols.[6][9]

3100-3000 (medium) C-H stretch Aromatic (sp² C-H)
Characteristic of C-H bonds on the

benzene ring.[6]

2950-2850 (medium) C-H stretch Aliphatic (sp³ C-H)
Corresponds to the stretching of

the two -CH₂- groups.[6]

1600, 1475 (weak-medium) C=C stretch Aromatic Ring
Skeletal vibrations of the benzene

ring.

~1050 (strong) C-O stretch Primary Alcohol
A strong band typical for primary

alcohols like benzyl alcohol.[10]

~780, ~700 (strong) C-H bend (out-of-plane) 1,3-Disubstituted Benzene

The pattern of these bands is

diagnostic for the meta-substitution

pattern.

750-650 (medium) C-Cl stretch Alkyl Halide (-CH₂Cl)

The position of this band confirms

the presence of the chloromethyl

group.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structural

confirmation. The fragmentation is predicted based on the established behavior of benzyl derivatives under electron ionization (EI).

Experimental Protocol: MS Data Acquisition
Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) into the mass

spectrometer, often via a Gas Chromatography (GC-MS) system for purification and separation.

Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.

Analysis: Analyze the resulting ions using a quadrupole or time-of-flight (TOF) mass analyzer.

Predicted Mass Spectrum Fragmentation
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The molecular ion (M⁺˙) peak is expected at m/z 156. A key diagnostic feature will be the M+2 peak at m/z 158, with an intensity of

approximately one-third that of the M⁺˙ peak, which is characteristic of the presence of a single chlorine atom (³⁵Cl/³⁷Cl isotope ratio).[11][12]

Predicted m/z Ion Structure/Formula Fragmentation Pathway

158/156 [C₈H₉³⁷ClO]⁺˙ / [C₈H₉³⁵ClO]⁺˙ Molecular Ion (M⁺˙)

121 [C₈H₉O]⁺ Loss of ·Cl radical

107 [C₇H₇O]⁺ Loss of ·CH₂Cl radical

91 [C₇H₇]⁺

Tropylium ion; formed by loss of ·Cl and H₂O,

followed by rearrangement. This is often the

base peak for benzyl derivatives.[13][14]

79 [C₆H₇]⁺ Loss of CO from the [C₇H₇O]⁺ precursor.[15]

77 [C₆H₅]⁺
Phenyl cation; loss of H₂ from the [C₆H₇]⁺

precursor.[15]

digraph "fragmentation" {

graph [splines=true, nodesep=0.5, ranksep=1.2];

node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", width=2.5, height=0.6];

edge [color="#4285F4", fontcolor="#202124", fontsize=10];

M [label="[M]⁺˙\nm/z = 156/158"];

M_minus_Cl [label="[M - Cl]⁺\nm/z = 121"];

M_minus_CH2Cl [label="[M - CH₂Cl]⁺\nm/z = 107"];

Tropylium [label="[C₇H₇]⁺\nm/z = 91 (Base Peak)"];

C6H7 [label="[C₆H₇]⁺\nm/z = 79"];

C6H5 [label="[C₆H₅]⁺\nm/z = 77"];

M -> M_minus_Cl [label="- ·Cl"];

M -> M_minus_CH2Cl [label="- ·CH₂Cl"];

M_minus_Cl -> Tropylium [label="- CH₂O"];

M_minus_CH2Cl -> C6H7 [label="- CO"];

C6H7 -> C6H5 [label="- H₂"];

}

Figure 2: Predicted key fragmentation pathways for (3-(Chloromethyl)phenyl)methanol in EI-MS.

Conclusion
The comprehensive spectroscopic analysis detailed in this guide provides a robust framework for the identification and structural confirmation of

(3-(Chloromethyl)phenyl)methanol. The predicted ¹H NMR, ¹³C NMR, IR, and MS data, grounded in the established principles of spectroscopy

and analysis of analogous structures, offer a reliable reference for researchers. These spectral signatures, particularly the unique combination of

signals from the meta-substituted aromatic ring, the benzylic alcohol, and the benzylic chloride moieties, allow for unambiguous characterization,

ensuring the quality and identity of this versatile chemical intermediate in research and development settings.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures.

While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for

every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D.

Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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